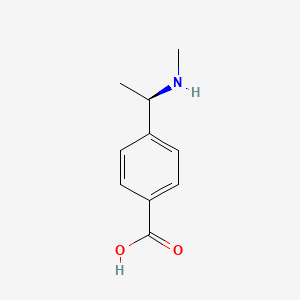
(R)-4-(1-(Methylamino)ethyl)benzoicacidhcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a benzoic acid moiety substituted with a methylamino group, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzoic acid derivative.
Substitution Reaction: The benzoic acid derivative undergoes a substitution reaction with a methylamino group under controlled conditions.
Chiral Resolution: The resulting product is subjected to chiral resolution to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-4-(1-(Methylamino)ethyl)benzoic acid is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of benzoic acid, amines, and substituted benzoic acids.
Scientific Research Applications
®-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride: The enantiomer of the compound with different chiral properties.
4-(1-(Amino)ethyl)benzoic acid hydrochloride: A similar compound lacking the methyl group.
4-(1-(Methylamino)propyl)benzoic acid hydrochloride: A compound with a longer alkyl chain.
Uniqueness
®-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications requiring enantiomerically pure compounds.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-[(1R)-1-(methylamino)ethyl]benzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7(11-2)8-3-5-9(6-4-8)10(12)13/h3-7,11H,1-2H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
WCZXDKZTDUYTGC-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)O)NC |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















